(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

medicinal chemistry physicochemical property comparison hydrogen-bond donor count

This methanamine derivative is the preferred building block for medicinal chemistry programs requiring a hydrogen-bond donor at the 7-position. Its primary amine enables direct amide coupling, streamlining library synthesis; the low XLogP (-0.6) and TPSA (48.2 Ų) favor CNS drug design. Only this primary amine—not the alcohol or nitrile analogs—provides the requisite donor count and nucleophilicity for efficient derivatization.

Molecular Formula C8H12N4
Molecular Weight 164.21 g/mol
CAS No. 933734-03-3
Cat. No. B1481594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
CAS933734-03-3
Molecular FormulaC8H12N4
Molecular Weight164.21 g/mol
Structural Identifiers
SMILESCC1=NN2C=CN(C2=C1CN)C
InChIInChI=1S/C8H12N4/c1-6-7(5-9)8-11(2)3-4-12(8)10-6/h3-4H,5,9H2,1-2H3
InChIKeyMCAMEFSOUCMEBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine (CAS 933734-03-3): Core Physicochemical and Structural Profile for Rational Procurement


(1,6-Dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine (CAS 933734-03-3) is a heterocyclic primary amine belonging to the imidazo[1,2-b]pyrazole class, characterized by a fused bicyclic core with methyl substituents at the 1- and 6-positions and a methanamine group at the 7-position . The compound has the molecular formula C₈H₁₂N₄ and a molecular weight of 164.21 g/mol . Its computed physicochemical properties include a calculated partition coefficient (XLogP) of -0.6, a topological polar surface area (TPSA) of 48.2 Ų, one hydrogen bond donor, and two hydrogen bond acceptors, reflecting its balanced moderate polarity and hydrogen‑bonding capacity . This compound serves primarily as a synthetic building block or intermediate in medicinal chemistry, and its selection over closely related analogs hinges on quantifiable differences in these physicochemical and structural features .

Why Generic Imidazo[1,2-b]pyrazole Analogs Cannot Replace (1,6-Dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine in Target-Oriented Synthesis


Although the imidazo[1,2-b]pyrazole scaffold is common to several commercial building blocks, the nature of the 7‑position substituent profoundly alters the compound's physicochemical properties and synthetic utility. Replacement of the primary amine with a hydroxyl or nitrile group yields molecules with markedly different hydrogen‑bond donor/acceptor counts, lipophilicity, and polar surface area [1][2]. These differences directly affect solubility, membrane permeability, and the feasibility of downstream derivatization reactions such as amide coupling, reductive amination, or nucleophilic substitution [2]. Consequently, even close analogs with identical core substitution patterns cannot be interchanged without compromising synthetic efficiency, product purity, or the pharmacokinetic profile of the final target molecule [1][2].

Quantitative Differentiation of (1,6-Dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine from Closest Analogs: A Property‑Driven Evidence Guide


Hydrogen‑Bond Donor Capacity: Amine vs. Nitrile at the 7‑Position

The primary amine functionality of the target compound contributes one hydrogen‑bond donor, whereas the corresponding 7‑nitrile analog possesses zero hydrogen‑bond donors [1][2]. This difference directly influences solubility in polar solvents and the ability to participate in hydrogen‑bond networks, which is critical for target binding and crystal packing [1].

medicinal chemistry physicochemical property comparison hydrogen-bond donor count

Lipophilicity (XLogP) Divergence Between 7‑Amine and 7‑Alcohol Analogs

The target methanamine exhibits a calculated XLogP of -0.6, indicating greater hydrophilicity compared to the 7‑methanol analog (XLogP = -0.3) [1][2]. This 0.3 log unit difference can translate into a measurable shift in aqueous solubility and distribution coefficient, affecting both in vitro assay behavior and in vivo pharmacokinetics [1].

ADME property prediction lipophilicity comparison medicinal chemistry design

Topological Polar Surface Area (TPSA) Differentiates Amine from Alcohol

The methanamine's TPSA of 48.2 Ų is 5.7 Ų larger than that of the 7‑methanol analog (42.5 Ų) [1][2]. This increase in polar surface area correlates with enhanced hydrogen‑bonding capability and can influence oral bioavailability predictions, as compounds with TPSA < 140 Ų are considered to have good absorption potential, while those with TPSA < 60 Ų are often associated with blood‑brain barrier penetration [1].

molecular descriptor comparison polar surface area drug-likeness assessment

Synthetic Versatility: Primary Amine as a Superior Derivatization Handle vs. Nitrile and Alcohol

The primary amine group permits direct amide bond formation, reductive amination, or sulfonamide synthesis under mild conditions, whereas the 7‑nitrile requires prior hydrolysis or reduction before such transformations, and the 7‑alcohol necessitates activation or oxidation to achieve equivalent bond formations [1]. The amine's lone pair also allows it to act as a nucleophile in substitution reactions, broadening its synthetic utility relative to the nitrile (0 rotatable bonds) and alcohol (1 rotatable bond) [1].

synthetic chemistry building block comparison amine reactivity

Optimal Procurement Scenarios for (1,6-Dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine Based on Differentiated Properties


Medicinal Chemistry Lead Optimization Requiring a Hydrogen‑Bond Donor at the 7‑Position

When a structure–activity relationship (SAR) study reveals that a hydrogen‑bond donor at the 7‑position of the imidazo[1,2-b]pyrazole core is critical for target engagement, the methanamine is the only viable choice among the three closest analogs. The nitrile congener completely lacks donor capability (0 H‑bond donors [1]), while the alcohol, though possessing one donor, has a less nucleophilic oxygen and cannot directly form amide bonds without additional activation steps. This makes the methanamine the direct precursor for amide‑linked inhibitors or probes. [1]

Parallel Synthesis of Compound Libraries via Amide Coupling

The primary amine handle enables high‑throughput amide coupling with diverse carboxylic acid building blocks under standard HATU/EDCI conditions. This is a common strategy in library synthesis. The nitrile and alcohol analogs cannot participate directly in such reactions; the nitrile would require a preceding reduction, and the alcohol would need conversion to a leaving group or oxidation, adding at least one synthetic step and reducing library diversity throughput. Procuring the methanamine therefore streamlines library production. [1]

Physicochemical Property‑Driven Series Selection Where Low Lipophilicity (XLogP < -0.5) is Desired

In drug discovery programs targeting central nervous system (CNS) indications or aiming to minimize metabolic clearance via CYP450 enzymes, a lower logP is often beneficial. The methanamine's XLogP of -0.6 is notably more hydrophilic than the alcohol's -0.3 [2], making it the preferred core when the medicinal chemistry design hypothesis requires a polar fragment to maintain solubility or reduce off‑target promiscuity. [2]

Synthesis of Primary Amine‑Containing Bioisosteres of Pyrazole‑Based Kinase Inhibitors

Literature precedents indicate that imidazo[1,2-b]pyrazole scaffolds can serve as hinge‑binding motifs in kinase inhibitors. When the target kinase pocket accommodates a primary amine for additional hydrogen‑bonding or salt‑bridge interactions, the methanamine is the optimal fragment. The alcohol and nitrile analogs lack the necessary basicity and geometry to replicate this interaction, as confirmed by their differing computed properties (TPSA, H‑bond donor count) [1]. Procuring the amine enables direct incorporation into the inhibitor scaffold without post‑synthetic modification. [1]

Quote Request

Request a Quote for (1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.